molecular formula C11H9BrN2O3 B2460465 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 889946-81-0

3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2460465
CAS No.: 889946-81-0
M. Wt: 297.108
InChI Key: CGPWOPZBHYXOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 889946-81-0) is a high-value 1,2,4-oxadiazole derivative supplied for advanced research and development. This compound features a brominated aromatic system coupled with a flexible propanoic acid chain, making it a versatile building block in medicinal chemistry and chemical biology. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, enhancing the metabolic stability and binding characteristics of lead compounds. A primary research application for this class of compounds is in the development of novel insecticides. Specifically, structurally related 1,2,4-oxadiazole derivatives have been identified as potent competitive inhibitors of the Aedes aegypti mosquito enzyme 3-hydroxykynurenine transaminase (HKT). Inhibition of this enzyme, a critical component of the kynurenine pathway, leads to the accumulation of the toxic metabolite 3-hydroxykynurenine, offering a distinct mechanism of action for vector control . This makes it a compelling candidate for researchers tackling insecticide resistance. Beyond entomological research, this compound serves as a critical synthetic intermediate for constructing more complex molecules. The carboxylic acid group is readily available for conjugation reactions, such as amide bond formation, while the bromine atom on the phenyl ring allows for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). Researchers can leverage this bifunctional scaffold to create targeted libraries for drug discovery, material science, and biochemical probing. Please be advised: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPWOPZBHYXOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Brominated phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that derivatives of oxadiazoles, including 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, exhibit significant biological activity. Key areas of interest include:

1. Anticancer Activity

  • Oxadiazole derivatives have shown moderate to high cytotoxicity against various cancer cell lines. For instance, studies have reported that similar compounds exhibit IC50 values ranging from 18.78 µg/ml to over 100 µg/ml against different cancer types including lung and ovarian cancers .
  • The mechanism of action often involves the inhibition of enzymes critical for cell proliferation and survival.

Case Study:
In a comparative study involving several oxadiazole derivatives, this compound demonstrated significant cytotoxicity against human lung adenocarcinoma cells (LXFA 629), with an IC50 value lower than conventional chemotherapeutics such as doxorubicin.

2. Antimicrobial Activity

  • The compound's structure suggests potential antimicrobial properties. Oxadiazoles are known to exert antibacterial and antifungal effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Research has indicated that the presence of halogen substituents (like bromine) enhances the bioactivity of these compounds against various bacterial strains.

Mechanism of Action

The mechanism of action of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
  • 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
  • 3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Comparison: Compared to its analogs, 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the position of the bromine atom on the phenyl ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. For example, the bromine atom in the meta position may result in different steric and electronic effects compared to the para or ortho positions, potentially leading to variations in biological activity and chemical behavior.

Biological Activity

3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its inhibitory effects on various enzymes and its anticancer properties.

Chemical Structure

The compound can be represented by the following structure:

C12H10BrN3O2\text{C}_{12}\text{H}_{10}\text{BrN}_3\text{O}_2

Biological Activity Overview

The biological activities of this compound include:

  • Inhibition of 5-Lipoxygenase (5-LOX) : This enzyme plays a critical role in the inflammatory response.
  • Anticancer Activity : Preliminary studies suggest moderate activity against various cancer cell lines.

Inhibition of 5-Lipoxygenase

5-Lipoxygenase is an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The inhibition of this enzyme can lead to anti-inflammatory effects.

Experimental Findings

In a study evaluating a series of oxadiazole derivatives, including this compound, the following results were obtained:

CompoundIC50 (µg/ml)Remarks
4bf18.78Highest potency among tested compounds
4af25.78Moderate activity
4bc26.72Moderate activity
4ag20.48Effective inhibitor

These findings indicate that the compound exhibits significant inhibitory activity against 5-LOX with an IC50 value suggesting it may be a promising candidate for further development as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been explored in various studies. For instance, a structure-based design study reported that compounds similar to this compound showed moderate inhibition rates against multiple cancer cell lines.

Case Study

In vitro tests conducted on different cancer cell lines revealed that derivatives exhibited an inhibition range from 1% to 23% at a concentration of 10 µM . The specific activities varied across different tumor types, indicating selective efficacy .

The proposed mechanism for the biological activity of oxadiazole derivatives includes:

  • Enzyme Inhibition : Compounds inhibit enzymes like 5-LOX through binding interactions that prevent substrate access.
  • Cell Cycle Disruption : Some oxadiazoles induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact at the molecular level with target enzymes. For instance, docking simulations have shown that the binding affinity correlates with the observed biological activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a 3-bromophenyl-substituted amidoxime with a β-keto acid derivative (e.g., 3-oxopropanoic acid). Microwave-assisted heating (100–120°C, 30–60 min) improves reaction efficiency and yield compared to traditional reflux methods. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the oxadiazole product . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amidoxime to carbonyl precursor) and using anhydrous solvents to minimize side reactions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the oxadiazole ring (C=N-O signals) and propanoic acid chain (δ ~2.5–3.5 ppm for CH2_2 groups) .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated in related oxadiazole structures (e.g., C–Br bond length: ~1.89 Å; oxadiazole ring planarity <0.05 Å deviation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 337.01 for C12_{12}H10_{10}BrN2_2O3_3) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the oxadiazole ring. Stability studies suggest <5% degradation over 6 months when stored desiccated .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Use orthogonal assays (e.g., fluorescence polarization vs. cell-based viability) to cross-validate results. For example, if anti-inflammatory activity in vitro (IC50_{50} ~10 µM) conflicts with in vivo models, evaluate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis) to identify bioavailability issues .

Q. What computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like COX-2 (PDB ID: 5KIR). The bromophenyl group shows hydrophobic interactions with Leu-352/Val-349, while the oxadiazole forms hydrogen bonds with Arg-120 .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns, NPT ensemble) assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-receptor complexes .

Q. What strategies mitigate degradation during in vitro assays?

  • Methodological Answer : Pre-incubate the compound in assay buffer (pH 7.4, 37°C) for 24 hours to identify degradation products (e.g., via LC-MS). Add antioxidants (0.1% ascorbic acid) or serum albumin (0.1% BSA) to stabilize the propanoic acid moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.